4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight (30535) and structure suggest that it may have reasonable bioavailability .
Result of Action
Compounds with similar structures have shown diverse biological activities, suggesting that this compound may also have a broad spectrum of biological effects .
Biochemical Analysis
Biochemical Properties
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been observed to interact with proteases, potentially inhibiting their activity through binding interactions. Additionally, this compound may interact with other biomolecules such as receptors and transporters, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can impact cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may activate certain receptors, leading to downstream signaling events that alter gene expression and cellular function. The molecular interactions of this compound are crucial for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. The involvement of this compound in these pathways underscores its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of this compound within cells can affect its activity and function, influencing its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid typically involves the reaction of 2-methylphenyl isocyanate with 2-amino-1,3,4-thiadiazole-5-carboxylic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and reagents .
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-{[(2-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
- 4-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
- 4-(5-{[(2-Bromophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid
Uniqueness
4-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid is unique due to the presence of the 2-methylphenyl group, which may confer specific biological activities and chemical reactivity that differ from its analogs .
Properties
IUPAC Name |
4-[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-5-2-3-6-10(9)15-13(20)14-17-16-11(21-14)7-4-8-12(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,15,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMGVGOHEIAGAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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